6-Fluoro-2-(trifluoromethyl)nicotinaldehyde
Overview
Description
6-Fluoro-2-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H3F4NO. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 6 and 2 of the pyridine ring are replaced by a fluorine atom and a trifluoromethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of 2-(trifluoromethyl)nicotinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Fluoro-2-(trifluoromethyl)nicotinic acid.
Reduction: 6-Fluoro-2-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group can also influence the compound’s electronic properties, affecting its reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)nicotinaldehyde: Lacks the fluorine atom at position 6.
6-Fluoro-2-methylnicotinaldehyde: Contains a methyl group instead of a trifluoromethyl group at position 2.
6-Fluoro-2-chloronicotinaldehyde: Contains a chlorine atom instead of a trifluoromethyl group at position 2.
Uniqueness
6-Fluoro-2-(trifluoromethyl)nicotinaldehyde is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of fluorinated pharmaceuticals and advanced materials .
Properties
IUPAC Name |
6-fluoro-2-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNZZCINAMETOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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